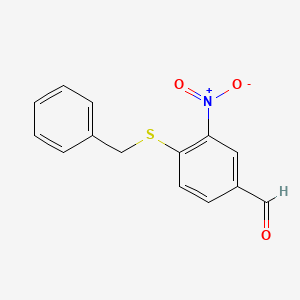

4-(Benzylthio)-3-nitrobenzaldehyde

Description

4-(Benzylthio)-3-nitrobenzaldehyde is a nitroaromatic compound featuring a benzylthio (-S-CH₂C₆H₅) substituent at the 4-position and a nitro (-NO₂) group at the 3-position of the benzaldehyde scaffold. This structure combines electron-withdrawing (nitro) and moderately electron-donating (benzylthio) groups, which influence its reactivity and physical properties.

Propriétés

IUPAC Name |

4-benzylsulfanyl-3-nitrobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO3S/c16-9-12-6-7-14(13(8-12)15(17)18)19-10-11-4-2-1-3-5-11/h1-9H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIXPQYSMFXQEMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSC2=C(C=C(C=C2)C=O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30384289 | |

| Record name | 4-(Benzylsulfanyl)-3-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30384289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175278-44-1 | |

| Record name | 3-Nitro-4-[(phenylmethyl)thio]benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175278-44-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Benzylsulfanyl)-3-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30384289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzylthio)-3-nitrobenzaldehyde typically involves the following steps:

Nitration: The starting material, benzaldehyde, undergoes nitration to introduce a nitro group at the 3-position. This is usually achieved using a mixture of concentrated nitric acid and sulfuric acid.

Thioether Formation: The nitrobenzaldehyde is then reacted with benzyl mercaptan in the presence of a base such as sodium hydroxide to form the benzylthio group at the 4-position.

Industrial Production Methods

Industrial production methods for 4-(Benzylthio)-3-nitrobenzaldehyde would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production.

Analyse Des Réactions Chimiques

Types of Reactions

4-(Benzylthio)-3-nitrobenzaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst or using iron and hydrochloric acid.

Substitution: The benzylthio group can participate in nucleophilic substitution reactions, where the sulfur atom can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Hydrogen gas with palladium on carbon or iron powder with hydrochloric acid.

Substitution: Nucleophiles such as thiols or amines in the presence of a base.

Major Products

Oxidation: 4-(Benzylthio)-3-nitrobenzoic acid.

Reduction: 4-(Benzylthio)-3-aminobenzaldehyde.

Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

4-(Benzylthio)-3-nitrobenzaldehyde has several applications in scientific research:

Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds with potential anticancer or antimicrobial properties.

Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

Biological Studies: It can serve as a probe or reagent in biochemical assays to study enzyme activities or cellular processes.

Mécanisme D'action

The mechanism of action of 4-(Benzylthio)-3-nitrobenzaldehyde depends on its specific application:

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural and Substituent Analysis

The table below compares 4-(Benzylthio)-3-nitrobenzaldehyde with structurally related nitrobenzaldehyde derivatives:

*Calculated based on molecular formula.

Reactivity and Functional Group Influence

- Electron Effects: The nitro group at the 3-position deactivates the aromatic ring, directing electrophilic substitution to the 5- or 6-position.

- Condensation Reactions: Analogous compounds, such as 3-nitrobenzaldehyde derivatives, undergo condensation with amines to form Schiff bases or heterocycles (e.g., azetidinones) . For example, 4-chloro-3-nitrobenzopyran-2-one reacts with phenylenediamine to form intermediates for antimicrobial agents, suggesting that 4-(benzylthio)-3-nitrobenzaldehyde could participate in similar reactions .

Activité Biologique

4-(Benzylthio)-3-nitrobenzaldehyde is an organic compound characterized by a benzene ring with a benzylthio group at the 4-position and a nitro group at the 3-position, along with an aldehyde functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Chemical Formula : CHNOS

- Molecular Weight : 209.25 g/mol

- CAS Number : 175278-44-1

The biological activity of 4-(Benzylthio)-3-nitrobenzaldehyde is primarily attributed to its ability to interact with various molecular targets, leading to significant biochemical effects:

- Covalent Bond Formation : Similar compounds have been shown to form covalent bonds with target proteins or enzymes, inhibiting their function.

- Cell Cycle Arrest and Apoptosis : Research indicates that this compound can induce cell cycle arrest and apoptosis in cancer cells, which is crucial for its anticancer properties.

- Biochemical Pathways : It is reported to affect pathways related to cell proliferation, survival, and apoptosis, thereby contributing to its therapeutic potential.

Anticancer Activity

Several studies have highlighted the anticancer potential of 4-(Benzylthio)-3-nitrobenzaldehyde:

- In Vitro Studies : In laboratory settings, this compound has demonstrated significant cytotoxic effects against various cancer cell lines. For instance, it has been shown to inhibit the growth of colon carcinoma cells through mechanisms involving DNA damage and induction of apoptosis .

Antimicrobial Properties

The compound also exhibits antimicrobial activity:

- Antibacterial Tests : Preliminary studies suggest that 4-(Benzylthio)-3-nitrobenzaldehyde possesses antibacterial properties against certain gram-positive and gram-negative bacteria, making it a candidate for further exploration in antimicrobial drug development.

Case Studies and Research Findings

| Study | Findings | |

|---|---|---|

| Study on Anticancer Activity (2022) | Demonstrated cytotoxic effects on colon carcinoma cells with IC50 values indicating potent activity. | Supports the potential use of the compound in cancer therapy. |

| Antimicrobial Evaluation (2023) | Showed significant inhibition of bacterial growth in vitro against Staphylococcus aureus and Escherichia coli. | Suggests potential as an antimicrobial agent. |

Pharmacokinetics

The pharmacokinetic profile of similar compounds indicates that they are generally well absorbed and distributed throughout the body:

- Absorption : Rapid absorption post-administration.

- Metabolism : Primarily metabolized in the liver by cytochrome P450 enzymes.

- Excretion : Excreted via renal pathways.

Comparative Analysis with Similar Compounds

4-(Benzylthio)-3-nitrobenzaldehyde can be compared with structurally similar compounds to highlight its unique properties:

| Compound | Structure | Biological Activity |

|---|---|---|

| 4-(Methylthio)-3-nitrobenzaldehyde | Methylthio instead of benzylthio | Moderate anticancer activity |

| 4-(Benzylthio)-3-aminobenzaldehyde | Amino group instead of nitro group | Enhanced antibacterial activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.